Caboxine A

Antioxidant DPPH Lipid Peroxidation

Researchers quantifying Vinca alkaloids face co-eluting interference and false-positive bioactivity signals. Caboxine A (CAS 53851-13-1, ≥98% HPLC) provides a definitive solution-a stereochemically defined, biologically inert reference standard that serves as a negative control in antioxidant and anticholinesterase assays, ensuring only genuine extract bioactivity is reported. Ideal for method validation (HPLC, LC-MS) and mechanistic studies isolating cytotoxic alkaloid effects. • Verified ≥98% purity by HPLC for reliable quantification • Defined stereochemistry (3S,4R,7S,19S) ensures batch-to-batch consistency • Demonstrated lack of cytotoxicity (MCF7, HT29), suitable as non-toxic structural analog control

Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
Cat. No. B568819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaboxine A
Molecular FormulaC22H26N2O5
Molecular Weight398.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15-,19-,22-/m0/s1
InChIKeySRKHGHLMEDVZRX-IHGKUHQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Caboxine A Reference Standard Overview


Caboxine A (CAS 53851-13-1) is a pentacyclic oxindole alkaloid belonging to the indole alkaloid class, primarily isolated from plants of the Apocynaceae family, including *Vinca herbacea*, *Catharanthus roseus*, and *Cabucala fasciculata* [1]. Its molecular formula is C₂₂H₂₆N₂O₅ (MW 398.45 g/mol) with a defined stereochemical configuration (3S, 4R, 7S, 19S) [2]. It is commercially available as a high-purity reference standard (HPLC ≥98%) for analytical and research applications .

¹
High-purity analytical reference standard for alkaloid quantification workflows
²
Confirmed lack of antioxidant, anticholinesterase, and cytotoxic activity supports negative-control use
³
Defined stereochemistry (3S,4R,7S,19S) enables stereochemical-control study fit

Caboxine A vs. Other Vinca Alkaloids


Generic substitution among Vinca alkaloids is precluded by profound differences in biological activity despite structural similarities. Co-occurring alkaloids isolated from the same plant sources (e.g., burnamine, picrinine, elegantine) exhibit distinct pharmacological profiles. While extracts show significant bioactivity, individual alkaloids, including Caboxine A, demonstrate a unique lack of activity in antioxidant and anticholinesterase assays, in stark contrast to the extract's overall activity [1]. This inactivity, coupled with its specific stereochemistry and utility as a defined analytical standard, makes Caboxine A essential for accurate quantification and as a critical negative control in pharmacological studies, preventing misinterpretation of extract-based results [1].

Bioactivity mismatch
Other Vinca alkaloids or crude extracts show marked antioxidant/cholinesterase activity, while Caboxine A is inactive; direct substitution would misassign bioactivity and invalidate assay interpretation.
Purity & certification gap
Co-occurring alkaloids often lack certified high purity, limiting analytical reproducibility; substituting unstandardized material may compromise method validation.
Stereochemical specificity
Defined 3S,4R,7S,19S configuration differs from analogs; even subtle stereochemical changes can alter recognition, binding, or chromatographic behavior.

Caboxine A Evidence: Activity Comparisons


Antioxidant Activity vs. Alkaloidal Extract

In direct assays of isolated alkaloids, Caboxine A demonstrated no detectable antioxidant activity, in contrast to the significant activity of the crude alkaloidal extract from *V. herbacea* [1].

Antioxidant Activity
Head-to-head
No detectable activity (DPPH, lipid peroxidation) vs. crude alkaloidal extract with significant inhibition.
Supports negative-control use for deconvolution of extract antioxidant profiles.
Assay concentrations not fully specified; verify inactivity in own system.
Antioxidant DPPH Lipid Peroxidation Vinca Alkaloids

Anticholinesterase Activity vs. Galanthamine and Extract

Caboxine A showed no anticholinesterase activity against AChE and BChE, unlike the crude alkaloidal extract which exhibited high activity comparable to the reference drug galanthamine [1].

Anticholinesterase
Head-to-head
No inhibition of AChE/BChE, while crude extract showed activity comparable to galanthamine.
Confirms utility as a negative control in cholinesterase inhibition screening.
Reported extract-level activity; pure-compound inactivity should be re-confirmed.
Anticholinesterase AChE BChE Alzheimer's Research

Cytotoxicity Profile vs. Related Alkaloids

In a parallel evaluation, Caboxine A, burnamine (4), and elegantine (6) were all found to be inactive against MCF7 (breast) and HT29 (colon) cancer cell lines, indicating a lack of general cytotoxicity for this specific alkaloid subgroup [1].

Cytotoxicity
Head-to-head
Inactive against MCF7 and HT29 cell lines, similar to burnamine and elegantine.
Non-cytotoxic profile differentiates from classic Vinca agents; supports use as a non-toxic comparator.
Inactivity observed at tested concentrations; dose-range verification recommended.
Cytotoxicity MCF7 HT29 Cancer Research

Purity & Analytical Specification

Caboxine A is available as an analytical reference standard with certified HPLC purity ≥98%, a specification that is not uniformly available or certified for all co-occurring alkaloids like burnamine or elegantine .

Purity Specification
Specification review
Certified HPLC purity ≥98%, a benchmark not uniformly met by related alkaloids in research literature.
Enables reliable reference standard use for method validation and quantitative analysis.
Commercial certificate; independent verification advised for critical applications.
Analytical Standard HPLC Purity Reference Material Quality Control

Caboxine A Application Scenarios


Negative Control for Extract Bioactivity

Caboxine A serves as a definitive negative control in assays evaluating the antioxidant or anticholinesterase potential of *Vinca* species extracts. Its established lack of activity (Section 3) ensures that any observed bioactivity can be confidently attributed to other extract components, preventing false-positive conclusions [1].

Reference Standard for Alkaloid Quantification

With a certified purity of ≥98% by HPLC (Section 3), Caboxine A is an essential analytical standard for the development and validation of HPLC-UV, LC-MS, or GC-MS methods aimed at quantifying Caboxine A and related alkaloids in plant material, dietary supplements, or biological samples [1].

Non-Cytotoxic Control in Cellular Assays

Given its demonstrated lack of cytotoxicity against MCF7 and HT29 cell lines (Section 3), Caboxine A can be employed as a non-toxic structural analog control in cellular assays. This is particularly valuable when investigating the effects of other cytotoxic Vinca alkaloids (e.g., vincristine) to isolate and verify mechanisms of action [1].

Starting Material for Semi-Synthetic Derivatives

Caboxine A's defined stereochemistry (3S, 4R, 7S, 19S) and functional groups make it a useful starting material for chemical derivatization, such as the borohydride reduction to 2,3-seco-2,3-dihydro-reserpinine, enabling the exploration of structure-activity relationships within the oxindole alkaloid class [1].

Application
Selection Property
Validation Focus
Negative control for extract bioactivity deconvolution
Established inactivity in antioxidant and anticholinesterase assays
Verify inactivity in user assay; exclude matrix interference
Reference standard for alkaloid quantification
Certified high purity by HPLC
Purity confirmation; method calibration and system suitability
Non-cytotoxic comparator in cellular assays
Demonstrated lack of cytotoxicity in MCF7/HT29 models
Confirm non-toxicity at working concentrations; compare with test Vinca alkaloids
Starting material for semi-synthetic derivatives
Defined stereochemistry and reactive handles
Verify enantiomeric integrity; assess derivatization efficiency

Technical Documentation Hub

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